molecular formula C13H13N3O2S B2839742 N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide CAS No. 1021252-88-9

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide

Cat. No.: B2839742
CAS No.: 1021252-88-9
M. Wt: 275.33
InChI Key: HWZHBIOTQDFXCA-UHFFFAOYSA-N
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Description

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a phenoxyacetamide moiety and a methylthio-pyridazine ring, two features commonly associated with diverse biological activities . Phenoxyacetamide derivatives are extensively investigated for their potential pharmacological properties, with recent studies highlighting their promise as cytotoxic and apoptotic agents against various cancer cell lines . For instance, closely related phenoxyacetamide compounds have demonstrated potent activity against hepatocellular carcinoma (HCC) in both in vitro and in vivo models, inducing apoptosis and causing cell cycle arrest . Furthermore, the pyridazine scaffold is a privileged structure in drug design, found in numerous molecules developed for therapeutic applications . The specific research value of this compound is derived from its hybrid structure. Researchers can utilize this compound as a key building block or intermediate in synthesizing more complex molecules for high-throughput screening . It also serves as a valuable chemical probe for exploring structure-activity relationships (SAR) within this class of compounds, helping to elucidate the role of the methylthio and phenoxy functional groups in target engagement. While the precise molecular mechanism of action for this exact compound requires further experimental characterization, analogous compounds with phenoxyacetamide structures have been shown to inhibit enzymes like PARP-1, which plays a key role in DNA repair and cell survival . This suggests potential research applications in oncology and cell biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(6-methylsulfanylpyridazin-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-19-13-8-7-11(15-16-13)14-12(17)9-18-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZHBIOTQDFXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide typically involves the reaction of 6-(methylthio)pyridazine with 2-phenoxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells.

    Industry: It can be used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Benzothiazole-Based Acetamides ()

The European patent EP 3 348 550A1 describes benzothiazole-2-yl acetamide derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , which share an acetamide backbone but differ in core structure and substituents:

  • Core : Benzothiazole vs. pyridazine in the target compound.
  • Substituents : The benzothiazole derivatives feature a 6-trifluoromethyl (-CF₃) group and aryl acetamide side chains (e.g., methoxyphenyl, trimethoxyphenyl).
  • Key Differences :
    • The trifluoromethyl group increases lipophilicity and electron-withdrawing effects compared to the methylthio group in the target compound.
    • Benzothiazole cores are often associated with kinase inhibition, whereas pyridazine derivatives (e.g., ) are linked to Autotaxin (ATX) modulation.
Quinoxaline and Pyrimidine Derivatives ()

The International Journal of Applied Chemistry (2017) details N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., compound 4a), which feature a quinoxaline core and pyrimidine-thioether substituents.

  • Core: Quinoxaline vs. pyridazine.
  • Substituents: Compound 4a includes a chlorophenyl group and a pyrimidine-thioether chain, contrasting with the phenoxy and methylthio groups in the target compound.
  • Synthesis : Both compounds use acetonitrile reflux and triethylamine, but the target’s methylthio group may require specialized protecting strategies during synthesis .

Physicochemical Properties :

Property Target Compound Compound 4a ()
Melting Point Not reported 230–232°C
Lipophilicity (logP) Higher (due to -SCH₃) Moderate (chlorophenyl)
Methoxy-Pyridazine Derivatives ()

A 2023 European patent highlights N-methyl-N-(6-methoxypyridazin-3-yl)amine derivatives as ATX modulators for inflammatory diseases.

  • Core : Shared pyridazine structure.
  • Substituents : Methoxy (-OCH₃) at the 6-position vs. methylthio (-SCH₃) in the target compound.
  • Activity : Methoxy derivatives modulate ATX, a key enzyme in lysophosphatidic acid (LPA) production. The methylthio group’s larger atomic radius and lower electronegativity may alter binding affinity or selectivity for ATX .

Electronic Effects :

  • Methoxy : Electron-donating, polar.
  • Methylthio : Less polar, more lipophilic.

Yield Comparison :

  • Compound 4a () achieved 90.2% yield under reflux conditions, suggesting efficient synthesis. The target compound’s yield may vary due to the reactivity of the methylthio group .

Biological Activity

N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a pyridazine core, which is known for its diverse biological activities. The methylthio group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The phenoxyacetamide moiety is associated with various pharmacological effects, making this compound a candidate for further investigation.

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in critical cellular pathways:

  • Inhibition of Neutral Sphingomyelinase 2 (nSMase2) : This enzyme plays a significant role in the metabolism of sphingomyelin to ceramide, impacting cell signaling and exosome release. Inhibitors of nSMase2 have shown promise in models of neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity : Pyridazine derivatives have been reported to exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, compounds with similar scaffolds have demonstrated significant growth inhibition in various cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target/Mechanism IC50/Effect Reference
nSMase2 InhibitionEnzyme involved in sphingolipid metabolismIC50 = 300 nM
Anticancer ActivityVarious cancer cell linesGI50 = 1.66–100 μM
Antimicrobial ActivityBacterial strainsMIC = 0.5–128 μg/mL

Case Studies

  • Alzheimer's Disease Model : In vivo studies demonstrated that nSMase2 inhibitors, including derivatives of pyridazine, could reduce exosome secretion from the brain and improve cognitive function in mouse models of Alzheimer's disease . This suggests that this compound may have similar effects.
  • Cancer Cell Line Studies : Compounds with structural similarities were tested against melanoma and non-small cell lung cancer (NSCLC) cell lines, showing growth inhibition rates exceeding 60%. Notably, some derivatives induced cell cycle arrest and apoptosis through modulation of pro-apoptotic and anti-apoptotic gene expression .

Q & A

Q. What are the standard synthetic routes for N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide, and which analytical techniques are critical for its characterization?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and thioether formation. Key reagents include sodium hydride (for deprotonation) and solvents like dimethylformamide (DMF) or dichloromethane. Reaction conditions (temperature, inert atmosphere) are optimized to enhance yield and purity. Post-synthesis, characterization employs Nuclear Magnetic Resonance (NMR) for structural confirmation, Mass Spectrometry (MS) for molecular weight validation, and High-Performance Liquid Chromatography (HPLC) for purity assessment .

Q. How does the presence of the methylthio and phenoxy groups influence the compound's reactivity and interaction with biological targets?

The methylthio group (-SMe) enhances nucleophilic reactivity, enabling participation in thiol-disulfide exchange or metal coordination. The phenoxy group contributes to hydrophobic interactions with biological targets, potentially improving binding affinity to enzymes or receptors. Computational docking studies can predict binding modes, while spectroscopic methods (e.g., UV-Vis) monitor interactions in solution .

Q. What preliminary biological assays are recommended to evaluate the compound's therapeutic potential?

Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) to assess target engagement.
  • Cytotoxicity studies (MTT or ATP-based assays) in cell lines to determine IC₅₀ values.
  • Solubility and stability tests in physiological buffers to inform formulation strategies .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield and purity of this compound during large-scale synthesis?

  • Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and improve selectivity .
  • Purification : Employ column chromatography or preparative HPLC with gradient elution to isolate high-purity fractions.
  • Process Monitoring : Real-time FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature, cell line selection).
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to rule out batch-to-batch variability.
  • Mechanistic Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics and affinity .

Q. What methodologies are recommended for studying the metabolic stability and in vivo pharmacokinetics of this compound?

  • In Vitro ADMET : Liver microsomal assays to assess metabolic stability and cytochrome P450 inhibition.
  • Pharmacokinetic Modeling : Radiolabeled compound tracking in animal models to determine bioavailability, half-life, and tissue distribution.
  • Metabolite Identification : LC-MS/MS to characterize phase I/II metabolites and potential toxicity .

Q. How can computational tools aid in the design of derivatives with enhanced biological activity?

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide derivatization.
  • Molecular Dynamics Simulations : Predict binding stability and conformational changes in target proteins.
  • In Silico Toxicity Prediction : Tools like ProTox-II or ADMETLab to prioritize low-toxicity candidates .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy results?

  • Bioavailability Adjustments : Formulate the compound with solubilizing agents (e.g., cyclodextrins) to improve in vivo absorption.
  • Target Engagement Validation : Use positron emission tomography (PET) imaging to confirm target binding in live organisms.
  • Off-Target Screening : Proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended interactions .

Q. What experimental approaches can elucidate the role of the pyridazine ring in the compound's mechanism of action?

  • Isosteric Replacement : Synthesize analogs with pyrimidine or triazine rings and compare activity.
  • Crystallography : Co-crystallize the compound with its target to visualize binding interactions.
  • Mutagenesis Studies : Modify key residues in the target protein to assess binding dependency on the pyridazine moiety .

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